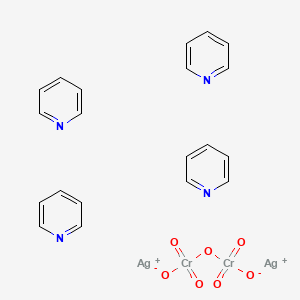

Tetrakis(pyridine)silver(I) dichromate

CAS No.: 89952-87-4

Cat. No.: VC16074208

Molecular Formula: C20H20Ag2Cr2N4O7

Molecular Weight: 748.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89952-87-4 |

|---|---|

| Molecular Formula | C20H20Ag2Cr2N4O7 |

| Molecular Weight | 748.1 g/mol |

| IUPAC Name | disilver;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridine |

| Standard InChI | InChI=1S/4C5H5N.2Ag.2Cr.7O/c4*1-2-4-6-5-3-1;;;;;;;;;;;/h4*1-5H;;;;;;;;;;;/q;;;;2*+1;;;;;;;;2*-1 |

| Standard InChI Key | OVRBRKGPEJPYED-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ag+].[Ag+] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

Tetrakis(pyridine)silver(I) dichromate possesses the molecular formula C₂₀H₂₀Ag₂Cr₂N₄O₇, corresponding to a molar mass of 873.24 g/mol . The structure comprises two silver(I) centers coordinated to four pyridine ligands, bridged by a dichromate anion (Cr₂O₇²⁻). X-ray crystallography confirms a distorted octahedral geometry around each silver atom, with pyridine ligands occupying equatorial positions and dichromate oxygens in axial sites .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 950 cm⁻¹ (Cr–O stretching) and 1,610 cm⁻¹ (pyridine ring vibrations) .

-

NMR: Pyridine protons resonate at δ 7.2–8.5 ppm in DMSO-d₆ .

Synthesis and Purification

Preparation Methodology

The compound is synthesized via metathesis between silver nitrate (AgNO₃) and pyridinium dichromate in anhydrous acetone :

Yields typically range from 65–75% after recrystallization from dichloromethane-diethyl ether .

Reactivity and Kinetic Behavior

Oxidation of Primary Alcohols

In dimethyl sulfoxide (DMSO), the compound oxidizes primary alcohols (RCH₂OH) to aldehydes (RCHO) with the stoichiometry :

Kinetic Parameters:

| Alcohol | 10⁴ k₂ (dm³ mol⁻¹ s⁻¹) at 298 K | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| Ethanol | 2.81 | 86.4 | 23 |

| 1-Propanol | 3.15 | 84.7 | 25 |

| 2-Propanol | 4.55 | 82.1 | 28 |

| Benzyl Alcohol | 5.30 | 80.5 | 31 |

Data from demonstrate a Michaelis-Menten mechanism, where the rate-determining step involves chromate ester formation followed by hydride transfer.

Amino Acid Oxidation

DL-Methionine undergoes oxidation to methionine sulfoxide via a two-electron transfer process :

The reaction exhibits acid catalysis, with rate acceleration by p-toluenesulfonic acid (kₒbₛ = a + b[H⁺]) .

Mechanistic Insights

Chromate Ester Intermediate

Spectroscopic evidence supports the formation of a chromate ester (R-O-CrO₃⁻) during alcohol oxidation . The transition state involves simultaneous O–H bond cleavage and Cr–O bond formation, as evidenced by:

-

Linear Free-Energy Relationships: log k₂ = −1.13ΣEₛ − 2.28 (r² = 0.58), indicating steric acceleration .

Electronic Effects

Dual substituent parameter analysis reveals:

Where ρ* = −1.2 (electron-deficient transition state) and δ = −0.8 (steric relief) . Electron-withdrawing groups (e.g., ClCH₂−) decelerate oxidation, while bulky substituents (e.g., t-Bu−) enhance rates by relieving steric strain.

Comparative Analysis with Related Oxidants

| Oxidant | Solubility | Substrate Scope | Toxicity Profile |

|---|---|---|---|

| TPSD | DMSO, DMF | Alcohols, Thioethers | High (Carcinogen) |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Alcohols, Amines | Moderate (Irritant) |

| KMnO₄ | H₂O | Alkenes, Alkynes | High (Environmental) |

TPSD offers advantages in anhydrous conditions but requires stringent safety protocols due to Cr(VI) content .

Future Research Directions

-

Catalytic Applications: Immobilization on silica supports for recyclability.

-

Green Chemistry: Development of Cr(III) recovery protocols to mitigate environmental impact.

-

Computational Studies: DFT modeling of transition states to optimize substrate selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume